molecular formula C13H11N3 B15248053 4-(naphthalen-2-yl)-1H-pyrazol-3-amine

4-(naphthalen-2-yl)-1H-pyrazol-3-amine

Cat. No.: B15248053
M. Wt: 209.25 g/mol
InChI Key: GRJFPUUEFWECEX-UHFFFAOYSA-N
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Description

4-(naphthalen-2-yl)-1H-pyrazol-3-amine is an organic compound that features a naphthalene ring fused to a pyrazole ring with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 2-naphthylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, α,β-unsaturated ketones or aldehydes, and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring .

Scientific Research Applications

4-(naphthalen-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 4-(naphthalen-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(naphthalen-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of a naphthalene ring and a pyrazole ring with an amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-naphthalen-2-yl-1H-pyrazol-5-amine

InChI

InChI=1S/C13H11N3/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16)

InChI Key

GRJFPUUEFWECEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(NN=C3)N

Origin of Product

United States

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